molecular formula C12H18N2 B1305958 2-Piperidinobenzylamine CAS No. 72752-54-6

2-Piperidinobenzylamine

Cat. No.: B1305958
CAS No.: 72752-54-6
M. Wt: 190.28 g/mol
InChI Key: VNNYEXSABSADDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinobenzylamine typically involves the reaction of piperidine with benzylamine under controlled conditions. One common method is the reductive amination of benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Piperidinobenzylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Piperidinobenzylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Benzylamine: An aromatic amine with a benzyl group attached to an amine group.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: 2-Piperidinobenzylamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides a versatile scaffold for the synthesis of various derivatives with potential biological activity .

Properties

IUPAC Name

(2-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNYEXSABSADDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380141
Record name 2-PIPERIDINOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-54-6
Record name 2-(1-Piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72752-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PIPERIDINOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(piperidin-1-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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